molecular formula C17H16Cl3N5OS B15080802 N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide CAS No. 1164480-18-5

N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide

Cat. No.: B15080802
CAS No.: 1164480-18-5
M. Wt: 444.8 g/mol
InChI Key: XGFZZURANXHOPT-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide is a structurally complex acetamide derivative characterized by a trichloroethyl backbone, a phenyl diazenyl group, and a carbamothioylamino linkage. Its synthesis typically involves condensation reactions between chloral hydrate and substituted phenoxyacetic acid amides under solvent-free conditions or in acetonitrile, followed by thiourea functionalization . The compound’s ¹H and ¹³C NMR spectra reveal distinct signals for NH protons (8.02–10.65 ppm) and carbothioamide carbons (~180 ppm), confirming its thioureido-acetamide architecture .

Properties

CAS No.

1164480-18-5

Molecular Formula

C17H16Cl3N5OS

Molecular Weight

444.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H16Cl3N5OS/c1-11(26)21-15(17(18,19)20)23-16(27)22-12-7-9-14(10-8-12)25-24-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,21,26)(H2,22,23,27)

InChI Key

XGFZZURANXHOPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-[(E)-phenyldiazenyl]aniline in the presence of a carbothioylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (EDGs) : Ethoxy () increases solubility in polar solvents, as evidenced by lower predicted collision cross-sections .
  • Aromatic Bulk : Naphthyl groups (7h) introduce steric hindrance, which may reduce bioavailability but enhance binding to hydrophobic pockets in proteins .

Physicochemical and Spectral Properties

  • Melting Points: Derivatives with halogenated aryl groups (e.g., 7g: 186–188°C) exhibit higher melting points compared to non-halogenated analogues, reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Chromatographic Behavior : Rf values (e.g., 0.28–0.75 for 7a–h) correlate with polarity; lower Rf in 7d (0.28) suggests increased hydrophilicity due to the acetamidophenyl group .
  • ¹³C NMR Shifts : Carbothioamide carbons resonate at ~180 ppm, while trichloroethyl carbons appear at 95–100 ppm, consistent across analogues .

Biological Activity

N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide, commonly referred to as a trichloro compound, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a trichloroethyl group and an azo linkage, which is known for its role in enhancing biological activity. Its molecular formula is C22H18Cl3N4OC_{22}H_{18}Cl_3N_4O.

PropertyValue
Molecular Weight460.76 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The trichloro group may enhance membrane permeability, allowing for better penetration into microbial cells.
  • Anticancer Properties : The azo linkage in the compound is known to be involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially inducing apoptosis in cancer cells.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the efficacy of similar azo compounds against various cancer cell lines. The results showed that these compounds induced cell cycle arrest and apoptosis through ROS generation and mitochondrial dysfunction .
  • Antimicrobial Efficacy : Research conducted on trichloro compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study found that these compounds disrupted bacterial cell walls, leading to cell lysis .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. The compound has been identified as potentially hazardous, with classifications indicating mutagenic and carcinogenic properties .

Safety Data

  • Mutagenicity : The compound has shown mutagenic effects in several assays.
  • Carcinogenicity : Classified as a probable human carcinogen based on animal studies.

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